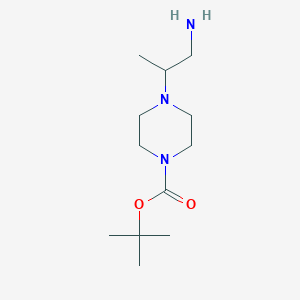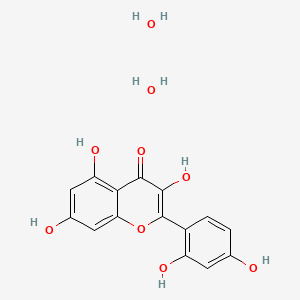
Morin dihydrate
Übersicht
Beschreibung
Morin dihydrate, also known as 2′,3,4′,5,7-Pentahydroxyflavone, is a yellow chemical compound that can be isolated from various plants such as Maclura pomifera (Osage orange), Maclura tinctoria (old fustic), and from leaves of Psidium guajava (common guava) . It has been found to be a weak inhibitor of fatty acid synthase and has potential for use in the treatment of cancer, including melanoma .
Synthesis Analysis
Morin hydrate has been encapsulated in mesoporous silica nanoparticles (MSNs) to enhance its bioavailability and increase its antitumor effects in melanoma cells . The MSNs were synthesized to have a mean size of 56.3 ± 6.5 nm and a specific surface area of 816 m²/g . Morin hydrate was successfully loaded into the MSNs using the evaporation method .
Molecular Structure Analysis
Morin hydrate exhibits a molecular formula of C15H10O7 with an approximate molecular weight of 302.23 g/mol . It has been encapsulated in mesoporous silica nanoparticles (MSNs) to form complexes composed of a hydrophobic Morin hydrate core and a hydrophilic cyclodextrin shell .
Chemical Reactions Analysis
Morin hydrate has been found to form complexes with cyclodextrin in a 1:1 stoichiometry . The complexes were found to maintain satisfactory water solubility .
Physical And Chemical Properties Analysis
Morin hydrate has a density of 1.3616 (rough estimate), a melting point of 299-300°C (dec.) (lit.), a boiling point of 363.28°C (rough estimate), and a flashing point of 249.3°C . It has a solubility of 0.25g/L at 20 ºC .
Wissenschaftliche Forschungsanwendungen
1. Cancer Research
Morin dihydrate has shown potential in cancer research. It exhibited inhibitory effects on colon carcinogenesis in rats, suggesting a protective role against cancer development. Morin also demonstrated properties in suppressing the formation of precancerous lesions and alterations in lipid profiles and glycoconjugates, key factors in tumor development (Karthik kumar, Vennila, & Nalini, 2010). Additionally, it has been found to attenuate hepatocellular carcinogenesis by protecting against oxidative stress caused by carcinogens, suggesting a role in chemoprevention (Sivaramakrishnan, Shilpa, Kumar, & Devaraj, 2008).
2. Antioxidant and Anti-inflammatory Properties
This compound is recognized for its significant antioxidant capabilities. Studies have shown its effectiveness in protecting various human cells, including myocytes and endothelial cells, from oxidative damage. Its broad-spectrum antioxidant properties surpass those of other antioxidants like vitamin E analogs and ascorbate (Wu, Zeng, Wu, & Fung, 1994). Additionally, morin's anti-inflammatory activities have been demonstrated in the suppression of cytokine expression and regulation of MAPK and NF-κB signaling pathways in different cell types, suggesting potential applications in treating inflammatory diseases (Wang et al., 2016).
3. Diabetes and Metabolic Disorder Management
In the context of diabetes and metabolic disorders, morin has shown promising results. It effectively regulated blood glucose and insulin levels in diabetic rats and influenced key enzymes of carbohydrate metabolism, indicating potential benefits in diabetes treatment (Vanitha et al., 2014). Additionally, morin's role in attenuating hypertension and hyperlipidemia has been observed in animal studies, highlighting its potential in managing cardiovascular risk factors (Prahalathan, Saravanakumar, & Raja, 2012).
4. Neuroprotection and Neuropathy
This compound has also been evaluated for its neuroprotective effects. It showed potential in reducing oxidative damage and neuroinflammation in diabetic neuropathy models. These protective effects were attributed to its action against reactive oxygen species and modulation of the Nrf2 and NF-κB pathways, suggesting relevance in neuropathy management (Bachewal et al., 2018).
5. Application in Material Science
Morin's application extends to material science, where it has been used to enhance the properties of mesoporous silica nanoparticles. These nanoparticles, loaded with morin, demonstrated good antioxidant properties and potential for use in nanoantioxidant applications, highlighting morin's versatility beyond biological systems (Arriagada et al., 2016).
Wirkmechanismus
Morin hydrate has been found to exhibit a wide range of therapeutic effects against various diseases due to its unique chemical structure . Its pharmacological effects were shown to play a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin, to prevent disease and attenuate the progression of the illness .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKYFNHIADTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040776 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3, 6472-38-4 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morin AR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


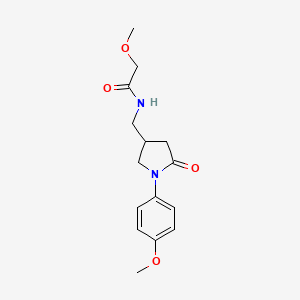
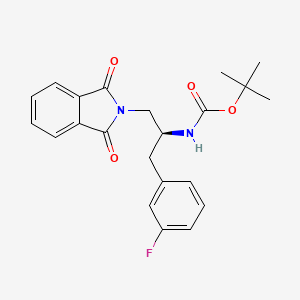

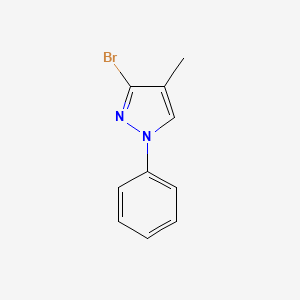
![(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2884061.png)
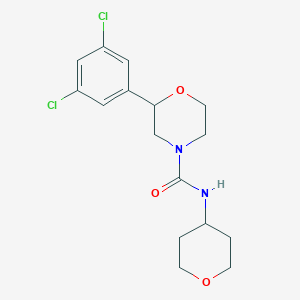
![2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884065.png)
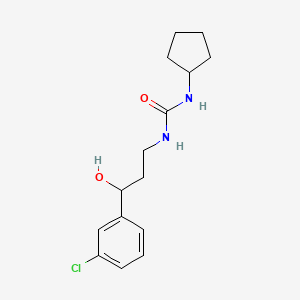

![3,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-4-sulfonamide](/img/structure/B2884069.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea](/img/structure/B2884074.png)
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2884076.png)
